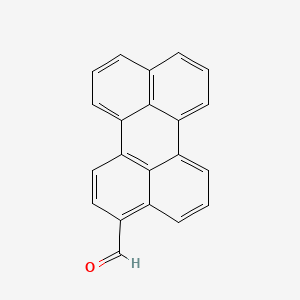

3-Perylenecarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

perylene-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZOCQOQNWTNOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C=O)C=CC=C5C3=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395203 |

Source

|

| Record name | 3-Perylenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-63-2 |

Source

|

| Record name | 3-Perylenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Perylenecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Perylenecarboxaldehyde chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Perylenecarboxaldehyde, also known by its synonym 3-Perylenecarboxaldehyde, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a perylene core functionalized with an aldehyde group. This compound is of significant interest in the fields of materials science, organic electronics, and biomedical research due to its unique photophysical properties, including strong fluorescence and environmental sensitivity. Its rigid, planar structure and extended π-conjugated system make it an excellent building block for novel organic semiconductors, fluorescent probes, and chemosensors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1-Perylenecarboxaldehyde, complete with detailed experimental protocols and data presented for clarity and practical use.

Chemical Structure and Identification

The chemical structure of 1-Perylenecarboxaldehyde consists of a perylene backbone with a formyl group attached at the 1-position.

Systematic Information

| Identifier | Value |

| IUPAC Name | pyrene-1-carbaldehyde |

| Synonyms | This compound, 1-Formylpyrene, 1-Pyrenealdehyde |

| CAS Number | 3029-19-4 |

| Molecular Formula | C₁₇H₁₀O |

| Molecular Weight | 230.26 g/mol |

| InChI | InChI=1S/C17H10O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H |

| InChIKey | RCYFOPUXRMOLQM-UHFFFAOYSA-N |

| SMILES | O=Cc1ccc2ccc3cccc4ccc1c2c34 |

Physicochemical Properties

1-Perylenecarboxaldehyde is a yellow solid with distinct physical and chemical characteristics that are crucial for its application and handling.

Physical Properties

| Property | Value | Reference |

| Appearance | Yellow solid | [1] |

| Melting Point | 123-126 °C | [2][3] |

| Solubility | Insoluble in water. Soluble in DMSO. | [2][4] |

| Storage | Store at 4°C, protected from light and moisture. | [3][5] |

Spectroscopic Properties

The photophysical properties of 1-Perylenecarboxaldehyde are central to its use as a fluorescent probe. Its absorption and emission spectra are sensitive to the polarity of the solvent.

| Property | Wavelength (nm) | Notes |

| UV-Vis Absorption (λmax) | ~342 nm, ~365.5 nm | In aqueous solution, the peak at 365.5 nm is associated with aggregates, while the peak at 342 nm is attributed to the monomeric form.[6] |

| Fluorescence Emission (λem) | ~382 nm (monomer), ~472 nm (excimer) | The emission wavelength can vary depending on the solvent and aggregation state.[6][7] |

Synthesis of 1-Perylenecarboxaldehyde

Several methods have been reported for the synthesis of 1-Perylenecarboxaldehyde. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic compounds like perylene.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the formylation of pyrene to yield 1-pyrenecarboxaldehyde.[1][4][8]

Materials:

-

Pyrene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium acetate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve pyrene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring to form the Vilsmeier reagent. This is an exothermic reaction and should be done with care.

-

Add the freshly prepared Vilsmeier reagent dropwise to the pyrene solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a saturated solution of sodium acetate.

-

Stir the mixture vigorously until the intermediate iminium salt is hydrolyzed to the aldehyde.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Recrystallize the purified product from a suitable solvent system (e.g., aqueous ethanol) to obtain pure 1-pyrenecarboxaldehyde as a yellow solid.[2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-Pyrenecarboxaldehyde | 3029-19-4 [chemicalbook.com]

- 3. chemodex.com [chemodex.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. chemscene.com [chemscene.com]

- 6. Luminescence quenching of pyrene-labelled fluorescent dendrons by surface anchoring of ruthenium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

Synthesis and Purification of 3-Perylenecarboxaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Perylenecarboxaldehyde (also known as 3-formylperylene). Due to the limited availability of detailed experimental data in publicly accessible literature, this document outlines the most probable synthetic route, the Vilsmeier-Haack reaction, and presents known physical properties based on commercial supplier information. While specific reaction parameters and comprehensive characterization data remain proprietary or unpublished, this guide offers a foundational understanding for researchers in the field.

Introduction

This compound is an aromatic aldehyde derivative of perylene, a polycyclic aromatic hydrocarbon. Its extended π-system and reactive aldehyde group make it a valuable building block in the synthesis of novel organic materials, dyes, and potentially, pharmacologically active compounds. The functionalization of the perylene core at the 3-position introduces asymmetry, which can be exploited to fine-tune the optoelectronic and biological properties of its derivatives.

Synthetic Pathway: The Vilsmeier-Haack Reaction

The most plausible and widely utilized method for the formylation of electron-rich aromatic compounds like perylene is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich perylene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[5][6][7]

Proposed Experimental Workflow

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general workflow can be proposed based on the principles of the Vilsmeier-Haack reaction. This workflow is presented below as a logical diagram.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis [ouci.dntb.gov.ua]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. perylene dye prepared: Topics by Science.gov [science.gov]

Spectroscopic Profile of 3-Perylenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Perylenecarboxaldehyde is a polycyclic aromatic hydrocarbon derivative with potential applications in materials science and as a building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of the parent perylene structure and related aromatic aldehydes. Detailed experimental protocols for obtaining these spectra are also provided, along with a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shifts)

The proton NMR spectrum of this compound is expected to be complex in the aromatic region due to the extensive π-system of the perylene core. The aldehyde proton will appear as a distinct singlet at a significantly downfield chemical shift.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | Deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Aromatic (Perylene Core) | 7.5 - 9.0 | Multiplets | The exact chemical shifts and coupling constants will depend on the specific proton environment within the fused ring system. Protons closer to the aldehyde group will experience greater deshielding. |

¹³C NMR (Expected Chemical Shifts)

The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region. The aromatic region will contain a number of signals corresponding to the different carbon environments in the perylene backbone.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-CHO) | 190 - 200 | Typically a weak signal due to the long relaxation time of quaternary carbons. |

| Aromatic (Perylene Core) | 120 - 140 | Multiple signals are expected due to the non-symmetrical nature of the substitution. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group and the characteristic vibrations of the aromatic system.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong | Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of sp² C-H bonds. |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong (multiple bands) | Vibrations of the fused aromatic rings. |

| C-H Bending (Aromatic) | 650 - 900 | Strong | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the extended π-system of the perylene core, showing characteristic absorption bands in the visible and near-UV regions. The aldehyde group will act as an auxochrome, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted perylene. Perylene itself has characteristic absorption peaks around 410 and 436 nm.

| Transition | Expected λmax (nm) | Notes |

| π → π* | 400 - 500 | Multiple bands are expected, characteristic of the perylene chromophore. The longest wavelength absorption will be shifted to a longer wavelength compared to perylene due to the electron-withdrawing aldehyde group extending the conjugation. |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; the compound must be fully soluble.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Method: KBr Pellet

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation:

-

Place a small amount of dry KBr powder in an agate mortar.

-

Add approximately 1-2% of the this compound sample to the KBr.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the collar of a pellet press.

-

Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the press and place it in the sample holder of the IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum.

Materials:

-

This compound sample

-

Spectroscopy grade solvent (e.g., dichloromethane, chloroform, or THF)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent. Perylene derivatives are often soluble in chlorinated solvents or ethers.

-

Prepare a dilute solution from the stock solution that has an absorbance in the range of 0.1 - 1.0 at the expected λmax.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the dilute sample solution.

-

Place both cuvettes in the UV-Vis spectrophotometer.

-

Record the baseline with the solvent-filled cuvette.

-

Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Complementary nature of spectroscopic techniques for structural elucidation.

A Technical Guide to the Photophysical Properties of 3-Perylenecarboxaldehyde: A Framework for Researchers

Expected Photophysical Profile of 3-Perylenecarboxaldehyde

Perylene and its derivatives are renowned for their strong absorption in the visible region, high fluorescence quantum yields, and excellent photostability. The introduction of a carboxaldehyde group at the 3-position is expected to modulate these properties.

Table 1: Anticipated Photophysical Properties of this compound

| Property | Expected Characteristics | Rationale |

| Absorption (λabs) | Strong absorption in the blue-green region of the visible spectrum (approx. 400-500 nm) with distinct vibronic bands. | The perylene core dictates the primary absorption features. The aldehyde group may cause a slight red-shift (bathochromic shift) compared to unsubstituted perylene. |

| Emission (λem) | Strong fluorescence in the green-yellow region (approx. 450-550 nm), also exhibiting vibronic structure. | Mirror-image relationship to the absorption spectrum is expected. The electron-withdrawing nature of the aldehyde could influence the excited state and lead to changes in the emission wavelength. |

| Stokes Shift | A relatively small Stokes shift is anticipated. | This is a characteristic feature of many rigid polycyclic aromatic hydrocarbons like perylene. |

| Fluorescence Quantum Yield (Φf) | High, though potentially lower than unsubstituted perylene. | The perylene core has a near-unity quantum yield. The aldehyde group, particularly its rotational freedom and potential for intersystem crossing, might introduce non-radiative decay pathways, thus reducing the quantum yield. |

| Fluorescence Lifetime (τf) | Expected to be in the nanosecond range (typically 1-10 ns). | This is characteristic of singlet excited state lifetimes for fluorescent organic dyes. |

| Solvatochromism | The emission spectrum is likely to exhibit some degree of solvatochromism. | The polarity of the solvent can influence the energy of the excited state, especially with the presence of the polar carboxaldehyde group, leading to shifts in the emission wavelength. |

Experimental Protocols for Photophysical Characterization

To empirically determine the photophysical properties of this compound, a series of standardized spectroscopic techniques are employed.

Synthesis of this compound

A common route for the synthesis of this compound involves the formylation of perylene. One established method is the Vilsmeier-Haack reaction, where perylene is reacted with a formylating agent, typically a mixture of phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF).

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Absorption and Emission Spectroscopy

These steady-state measurements provide fundamental information about the electronic transitions of the molecule.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, toluene, or ethanol) in a standard 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance maximum below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-600 nm).

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs,max). Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 450-700 nm).

Fluorescence Quantum Yield (Φf) Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.[1][2][3][4]

Methodology (Comparative Method):

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std) where:

-

Φf,std is the quantum yield of the standard.

-

msample and mstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

Experimental Workflow for Quantum Yield Measurement

Caption: Workflow for determining fluorescence quantum yield.

Fluorescence Lifetime (τf) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for determining fluorescence lifetimes in the nanosecond range.[5][6][7][8]

Methodology:

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[6]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Data Acquisition:

-

The sample is excited by the pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for millions of events.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τf).

Experimental Workflow for TCSPC Measurement

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

While specific experimental data for this compound remains to be extensively published, its photophysical properties can be predicted based on the well-understood behavior of the perylene scaffold. This guide provides researchers with a robust framework for the synthesis and detailed photophysical characterization of this and similar molecules. The outlined experimental protocols for absorption and emission spectroscopy, fluorescence quantum yield determination, and fluorescence lifetime measurements are fundamental to building a comprehensive understanding of the photophysical characteristics of novel fluorophores, which is essential for their successful application in scientific research and drug development.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 3. agilent.com [agilent.com]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. hepcat.ucsd.edu [hepcat.ucsd.edu]

- 6. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]

- 7. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

CAS number and molecular weight of 3-Perylenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Perylenecarboxaldehyde is an aromatic aldehyde built upon the polycyclic aromatic hydrocarbon perylene. This compound serves as a critical building block in the synthesis of more complex perylene derivatives, which are of significant interest in the fields of materials science and organic electronics. While its direct application in drug development is not extensively documented, its derivatives are explored for various applications due to their unique photophysical and electronic properties. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound.

Core Properties and Data

The foundational physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 35438-63-2 | [1][2][3][4] |

| Molecular Formula | C₂₁H₁₂O | [1][2][4] |

| Molecular Weight | 280.32 g/mol | [1][4] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 234 - 238 °C | [3] |

| Maximum Absorption Wavelength (λmax) | 476 nm (in CHCl₃) | [3] |

Synthesis and Reactivity

This compound is typically synthesized through the formylation of perylene. The aldehyde functional group imparts reactivity, making it a versatile precursor for a variety of chemical transformations. Common reactions involve condensation with amines to form Schiff bases and participation in olefination reactions to extend the conjugated π-system. These reactions are fundamental to the synthesis of advanced materials for organic electronics.

Experimental Protocol: Vilsmeier-Haack Formylation of Perylene

A general protocol for the synthesis of this compound involves the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

Materials:

-

Perylene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve perylene in dry dichloromethane.

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0 °C.

-

Add the freshly prepared Vilsmeier reagent dropwise to the perylene solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Quench the reaction by carefully pouring the mixture into a beaker of ice-cold water containing sodium acetate.

-

Stir the mixture vigorously until the excess Vilsmeier reagent is hydrolyzed.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/dichloromethane gradient).

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Applications in Materials Science

The primary application of this compound lies in its role as a precursor for the synthesis of functional organic materials. Its perylene core provides a robust and highly fluorescent platform, while the aldehyde group offers a convenient handle for chemical modification.

Derivatives of this compound are key components in:

-

Organic Light-Emitting Diodes (OLEDs): Perylene derivatives are known for their high fluorescence quantum yields and excellent thermal and photochemical stability, making them suitable as emitters or host materials in OLEDs.

-

Organic Photovoltaics (OPVs): The broad absorption and good charge transport properties of perylene-based molecules make them promising candidates for use as non-fullerene acceptors in organic solar cells.

-

Organic Field-Effect Transistors (OFETs): The planar structure of the perylene core facilitates π-π stacking, which is crucial for efficient charge transport in the solid state, a key requirement for high-performance OFETs.

-

Covalent Organic Frameworks (COFs): The aldehyde functionality allows for the incorporation of the perylene unit into porous crystalline polymers through the formation of imine linkages, leading to materials with potential applications in gas storage, catalysis, and sensing.

Logical Workflow: Synthesis of Functional Materials

The following diagram illustrates the logical workflow from this compound to the fabrication of organic electronic devices.

Caption: Workflow from precursor to device.

Conclusion

This compound is a valuable synthetic intermediate, primarily leveraged in the field of materials science for the development of high-performance organic electronic materials. Its robust perylene core and reactive aldehyde functionality provide a versatile platform for creating a wide array of functional molecules. While direct applications in drug development are not prominent, the fundamental understanding of its chemistry and properties is crucial for researchers and scientists working at the interface of organic synthesis, materials science, and device engineering. Further exploration of the biological activities of its derivatives could potentially open new avenues for its application in the life sciences.

References

- 1. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.as.uky.edu [chem.as.uky.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Discovering Novel Perylene-Based Chromophores

For Researchers, Scientists, and Drug Development Professionals

Perylene-based chromophores, particularly perylene diimides (PDIs), represent a premier class of organic dyes renowned for their exceptional chemical, thermal, and photostability, coupled with high absorption coefficients and fluorescence quantum yields often approaching unity.[1][2] These robust properties have established PDIs as indispensable tools in materials science and, increasingly, in biomedical research and drug development.[1] The versatility of the perylene scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of its photophysical and electronic properties.[1][3] This guide provides a comprehensive overview of the synthesis, characterization, and application of novel perylene-based chromophores, with a focus on methodologies and data relevant to researchers in the life sciences.

Core Structure and Strategies for Functionalization

The fundamental structure for many perylene-based chromophores is the perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA), which serves as the primary starting material.[1] Functionalization is typically targeted at three key regions of the perylene core to modulate its properties:

-

Imide Positions (N,N'): Substitution at the imide nitrogens is the most common initial modification. Attaching aliphatic or aromatic groups at these positions is crucial for improving the solubility of the otherwise poorly soluble PDI core in common organic solvents.[2][4]

-

Bay Positions (1, 6, 7, 12): Introducing substituents into the sterically hindered bay area profoundly impacts the optical and electronic properties.[1] This modification can induce a twist in the planar perylene core, which helps to suppress π-π stacking and aggregation-caused fluorescence quenching.[2][3] Bay-functionalization is a key strategy for red-shifting absorption and emission spectra.[5][6]

-

Ortho Positions (2, 5, 8, 11): While less common, functionalization at the ortho positions also plays a role in tuning the molecule's electronic nature and solubility.[1]

The ability to selectively modify these positions allows for the rational design of chromophores tailored for specific applications, such as fluorescent probes, photosensitizers, and advanced imaging agents.[7][8]

Synthesis of Perylene-Based Chromophores

The synthesis of functional PDIs typically follows a multi-step process, beginning with the formation of the PDI scaffold, followed by modifications to the periphery.

This protocol describes a common method for synthesizing a symmetrical N,N'-disubstituted PDI from PTCDA using imidazole as both a solvent and catalyst, which is considered a greener approach.[9][10]

-

Reagent Preparation: In a round-bottom flask, combine perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) (1 equivalent), the desired primary amine (2.0 - 2.2 equivalents), and imidazole (10-15 equivalents).

-

Reaction: Heat the mixture to 95-110 °C with stirring. The imidazole will melt, forming a reaction medium. Maintain the temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add dilute hydrochloric acid (HCl) to dissolve the imidazole and precipitate the crude product.

-

Purification: Filter the suspension to collect the solid precipitate. Wash the solid sequentially with water and methanol to remove residual impurities. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., chloroform, toluene).[9]

This protocol outlines the selective dibromination of a PDI at the 1,7- positions, a common step for further functionalization.[4]

-

Dissolution: Dissolve the N,N'-disubstituted PDI (1 equivalent) in concentrated sulfuric acid.

-

Halogenation: Add iodine (as a catalyst) followed by the slow, dropwise addition of bromine (2.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction will result in a mixture of regioisomers, with the 1,7-dibromo derivative being the major product.[11]

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water to precipitate the brominated product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is often used in the next step without extensive purification.

Photophysical Properties and Data

The defining characteristics of a chromophore are its photophysical properties. Key parameters include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), molar extinction coefficient (ε), fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ). Modifications to the PDI core, especially in the bay region, can significantly alter these properties.[5][6]

| Compound/Reference | Substituents (Bay Region) | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ (%) | τ (ns) |

| Monomer 1 [5][12] | Unsubstituted | Toluene | 490, 526 | 535, 569 | 100 | - |

| Dimer 4 [5][12] | Unsubstituted (dimer) | Toluene | 518, 550 | 628 | - | - |

| Monomer 3 [5] | Pyrrolidinyl | Toluene | 572, 603 | 616 | 99.0 | 7.91 |

| Dimer 9 [5] | Pyrrolidinyl (dimer) | Toluene | - | 616 | 39.5 | 7.21 |

| PDI 4f [6] | 1,7-di(4-methoxyphenyl) | CHCl₃ | 598 | 635 | 0.22 | - |

| PDI 4g [6] | 1,7-di(4-(dimethylamino)phenyl) | CHCl₃ | 612 | 640 | 0.15 | - |

Table 1: Summary of photophysical data for selected novel perylene-based chromophores. Data is compiled for illustrative purposes.

Characterization of Novel Chromophores

Once a new chromophore is synthesized, a systematic characterization is essential to confirm its structure and quantify its photophysical properties.

This protocol provides a general methodology for measuring the key photophysical properties of a newly synthesized PDI derivative.

-

Sample Preparation: Prepare a dilute solution of the purified PDI chromophore in a spectroscopic grade solvent (e.g., CHCl₃, Toluene). The concentration should be low enough to ensure the absorbance at the λ_abs_ is below 0.1 to avoid inner filter effects.[13]

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer to record the absorption spectrum, typically from 300 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).[13]

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to measure the emission spectrum. Excite the sample at its λ_abs_.

-

Identify the wavelength of maximum emission (λ_em_).

-

The difference between λ_em_ and λ_abs_ is the Stokes Shift.[14]

-

Quantum Yield (Φ_F_) Measurement: Measure the integrated fluorescence intensity of the sample and a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_F_ = 95%) under identical conditions (excitation wavelength, slit widths). The quantum yield of the sample (s) is calculated relative to the standard (st) using the following equation: Φ_s_ = Φ_st_ * (I_s_ / I_st_) * (A_st_ / A_s_) * (n_s_² / n_st_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[15]

-

Applications in Drug Development and Research

The tunable properties of PDIs make them highly suitable for biomedical applications, particularly as imaging agents and sensors.[16] Their high brightness and photostability are ideal for live-cell imaging, while their sensitivity to the local environment can be harnessed for sensing applications.[1][16]

PDI-based sensors are often designed to detect specific analytes (ions, small molecules, biomolecules) through changes in their fluorescence output.[17][18] A common mechanism is Photoinduced Electron Transfer (PET), where the binding of an analyte to a receptor unit modulates the electron transfer process to or from the PDI core, thereby "switching" the fluorescence on or off.[18]

These sensors have been developed for detecting environmentally and biologically important species, including metal ions like Fe²⁺ and Hg²⁺, and dopamine.[19] The ability to visualize these analytes within living cells provides powerful tools for diagnostics and for studying cellular processes in drug development.[19] Furthermore, PDI derivatives are being engineered for photodynamic therapy (PDT) and photothermal therapy (PTT), where they can generate reactive oxygen species or heat upon light irradiation to selectively destroy cancer cells.[16][20]

References

- 1. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development of Perylene-Based Non-Fullerene Acceptors through Bay-Functionalization Strategy [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. scirp.org [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. scirp.org [scirp.org]

- 13. bachem.com [bachem.com]

- 14. Characterization of Fluorescence Emission – Characterization Techniques for Materials II [ebooks.inflibnet.ac.in]

- 15. microscopist.co.uk [microscopist.co.uk]

- 16. The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Perylene diimide-based sensors for multiple analyte sensing (Fe2+/H2S/ dopamine and Hg2+/Fe2+): cell imaging and INH, XOR, and encoder logic - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. Molecular engineering based on four-arm perylene diimide chromophores toward hypoxia-induced specific photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

A Methodological Guide to the Theoretical Calculation of 3-Perylenecarboxaldehyde Frontier Orbitals

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, state-of-the-art methodology for the theoretical calculation of the frontier molecular orbitals (FMOs) of 3-Perylenecarboxaldehyde. Due to a lack of specific published data on the frontier orbital energies of this compound, this document serves as an in-depth protocol based on established computational chemistry techniques for analogous molecular systems. The accurate determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is critical for understanding the electronic properties, reactivity, and potential applications of this compound in areas such as organic electronics and drug design.

Introduction to Frontier Molecular Orbital Theory

The Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties.[1][2] The HOMO, as the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability, reactivity, and electronic excitation energies.[1][3][4] A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.

Computational Methodology

This section details the recommended computational protocol for determining the frontier orbital energies of this compound.

Software

All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. These programs allow for the necessary geometry optimization and subsequent electronic property calculations.

Molecular Structure and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. A full geometry optimization should then be performed to find the most stable conformation of the molecule at its ground state. Density Functional Theory (DFT) has been shown to be a reliable method for such calculations.[2][5][6]

Recommended Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[2][7]

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended to accurately describe the electron distribution, particularly for the extended π-system of perylene.

-

Convergence Criteria: Tight convergence criteria for both energy and geometry should be employed to ensure a true energy minimum is located.

Frontier Orbital Energy Calculation

Following successful geometry optimization, the frontier molecular orbital energies (HOMO and LUMO) are calculated at the same level of theory. The output of this calculation will provide the energies of all molecular orbitals.

Data Presentation

The quantitative results from the calculations should be organized into clear and concise tables for easy interpretation and comparison.

Frontier Orbital Energies

This table should present the calculated energies of the HOMO, LUMO, and the resulting energy gap.

| Parameter | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

Derived Electronic Properties

From the HOMO and LUMO energies, several important electronic properties can be derived to further characterize the molecule's reactivity.

| Property | Formula | Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | Calculated Value |

| Electron Affinity (A) | A ≈ -ELUMO | Calculated Value |

| Electronegativity (χ) | χ = (I + A) / 2 | Calculated Value |

| Chemical Hardness (η) | η = (I - A) / 2 | Calculated Value |

| Chemical Softness (S) | S = 1 / (2η) | Calculated Value |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Calculated Value |

Visualization of Concepts and Workflows

Visual diagrams are essential for representing the relationships between concepts and the steps in the computational workflow.

Caption: Computational workflow for frontier orbital calculation.

Caption: Relationship between molecular structure and frontier orbitals.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. scirp.org [scirp.org]

- 5. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 6. scirp.org [scirp.org]

- 7. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of 3-Perylenecarboxaldehyde under UV Irradiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perylene and its derivatives are a class of polycyclic aromatic hydrocarbons renowned for their exceptional photophysical properties, including high fluorescence quantum yields and significant photostability. These characteristics make them valuable in a range of applications, from organic electronics to biomedical imaging. 3-Perylenecarboxaldehyde, which incorporates a reactive aldehyde functional group onto the robust perylene core, is a key intermediate for the synthesis of more complex perylene-based molecules. Understanding its stability under ultraviolet (UV) irradiation is critical for its synthesis, storage, and application, particularly in contexts where it may be exposed to light. This technical guide provides an in-depth overview of the anticipated stability of this compound, potential photodegradation pathways based on the known photochemistry of perylene derivatives, and detailed experimental protocols for its comprehensive evaluation.

Introduction: The Photochemistry of the Perylene Core

The photostability of perylene derivatives is a hallmark of this class of compounds. The extensive π-conjugated system of the perylene core is responsible for its strong absorption in the visible region of the electromagnetic spectrum and its characteristic fluorescence. Upon absorption of UV or visible light, the molecule is promoted to an excited singlet state. From this state, it can relax through several pathways:

-

Fluorescence: Radiative decay back to the ground state, which is a dominant process for many perylene derivatives, contributing to their high fluorescence quantum yields.

-

Intersystem Crossing: Transition to an excited triplet state. This triplet state can have a longer lifetime and is often involved in photochemical reactions.

-

Internal Conversion: Non-radiative decay back to the ground state.

The inherent stability of the perylene aromatic system means that direct photodegradation of the core is generally inefficient. However, the presence of substituents can significantly influence the photochemistry and provide pathways for degradation.

Anticipated Stability of this compound

It is anticipated that this compound will exhibit good overall photostability, but it may be susceptible to degradation under prolonged or high-intensity UV irradiation, particularly in the presence of oxygen or other reactive species. The primary degradation pathways are likely to involve the aldehyde functionality.

Potential Photodegradation Pathways

Based on the known photochemistry of perylene derivatives and aromatic aldehydes, several potential degradation pathways for this compound under UV irradiation can be proposed. The two main mechanisms are likely to be photo-oxidation and photoreduction.

Photo-oxidation

In the presence of oxygen, photo-oxidation is a common degradation pathway for organic molecules. For perylene derivatives, this can occur via a Type II mechanism where the excited triplet state of the perylene sensitizes the formation of singlet oxygen (¹O₂). Singlet oxygen is a highly reactive species that can then attack the molecule.

For this compound, the aldehyde group would be a likely target for oxidation, potentially leading to the formation of 3-perylenecarboxylic acid.

Photoreduction

Under anaerobic conditions, photoreduction can become a more significant degradation pathway.[1] In this process, the excited state of the perylene derivative can be reduced. For this compound, the aldehyde group could be reduced to an alcohol, forming 3-perylenemethanol.

Data Presentation: Illustrative Quantitative Data

Due to the absence of specific experimental data for this compound in the literature, the following tables present hypothetical data to illustrate how quantitative results on its photodegradation would be structured. These values are based on typical observations for stable aromatic compounds.

Table 1: Hypothetical Photodegradation Kinetics of this compound in Different Solvents

| Solvent | Irradiation Wavelength (nm) | Initial Concentration (M) | Rate Constant (k, min⁻¹) | Half-life (t½, min) |

| Dichloromethane | 365 | 1 x 10⁻⁵ | 1.5 x 10⁻³ | 462 |

| Acetonitrile | 365 | 1 x 10⁻⁵ | 9.8 x 10⁻⁴ | 707 |

| Toluene | 365 | 1 x 10⁻⁵ | 4.2 x 10⁻⁴ | 1650 |

Table 2: Hypothetical Quantum Yields for Degradation and Product Formation

| Condition | Quantum Yield of Degradation (Φ_deg) | Quantum Yield of 3-Perylenecarboxylic Acid Formation (Φ_ox) | Quantum Yield of 3-Perylenemethanol Formation (Φ_red) |

| Aerobic (in Dichloromethane) | 8.5 x 10⁻⁴ | 7.2 x 10⁻⁴ | < 1 x 10⁻⁶ |

| Anaerobic (in Acetonitrile) | 3.1 x 10⁻⁴ | < 1 x 10⁻⁶ | 2.5 x 10⁻⁴ |

Experimental Protocols

To rigorously assess the stability and degradation of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Experimental Workflow

The overall workflow for studying the photodegradation of this compound is outlined below.

UV Irradiation Experiment

Objective: To monitor the degradation of this compound over time when exposed to UV radiation.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, toluene)

-

Quartz cuvettes or a photoreactor with a quartz window

-

UV lamp with a specific wavelength output (e.g., 365 nm mercury lamp) or a broad-spectrum lamp with filters

-

Magnetic stirrer

-

UV-Vis spectrophotometer

-

HPLC system with a UV-Vis or diode array detector (DAD)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

-

Dilute the stock solution to the desired experimental concentration (e.g., 1 x 10⁻⁵ M).

-

Transfer the solution to the quartz cuvette or photoreactor.

-

Place the vessel in the irradiation setup at a fixed distance from the UV lamp.

-

If required, bubble the solution with either air (for aerobic conditions) or an inert gas like nitrogen or argon (for anaerobic conditions) for 15-20 minutes prior to and during the experiment.

-

Start the UV irradiation and the magnetic stirrer.

-

At regular time intervals, withdraw an aliquot of the solution for analysis.

-

Analyze the concentration of this compound using UV-Vis spectrophotometry (monitoring the decrease in absorbance at its λ_max) and/or HPLC-UV/DAD (monitoring the decrease in the peak area).

-

Continue the experiment until significant degradation is observed or for a predetermined duration.

Quantum Yield Determination

Objective: To quantify the efficiency of the photodegradation process.

Materials and Equipment:

-

Same as for the UV irradiation experiment

-

A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV region)

Procedure:

-

Determine the photon flux of the light source using a chemical actinometer.

-

Irradiate a solution of the actinometer under the exact same conditions as the sample.

-

Measure the change in absorbance of the actinometer solution.

-

Calculate the number of photons absorbed per unit time using the known quantum yield of the actinometer.

-

-

Perform the UV irradiation experiment with this compound as described in section 5.2.

-

Determine the initial rate of degradation of this compound from the concentration versus time data.

-

Calculate the quantum yield of degradation (Φ_deg) using the following formula:

Φ_deg = (moles of compound degraded per unit time) / (moles of photons absorbed per unit time)

Identification of Degradation Products

Objective: To identify the chemical structures of the main degradation products.

Materials and Equipment:

-

Irradiated solution of this compound

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

-

Gas Chromatography-Mass Spectrometry (GC-MS) system (if products are volatile)

-

Nuclear Magnetic Resonance (NMR) spectrometer (for structural elucidation of isolated products)

Procedure:

-

Concentrate the irradiated sample to increase the concentration of the degradation products.

-

Analyze the concentrated sample using HPLC-MS.

-

Develop a suitable HPLC method to separate the parent compound from its degradation products.

-

Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern for each degradation product.

-

-

Based on the mass spectral data, propose potential structures for the degradation products (e.g., m/z corresponding to the addition of an oxygen atom for oxidation, or the addition of two hydrogen atoms for reduction).

-

If necessary for unambiguous identification, isolate the major degradation products using preparative HPLC.

-

Analyze the isolated products using NMR spectroscopy (¹H NMR, ¹³C NMR) to confirm their structures.

Conclusion

This compound, leveraging the robust photophysical properties of the perylene core, is expected to exhibit considerable photostability. However, the presence of the aldehyde functional group introduces potential pathways for photodegradation, primarily through photo-oxidation to 3-perylenecarboxylic acid under aerobic conditions and photoreduction to 3-perylenemethanol under anaerobic conditions. A thorough understanding of its behavior under UV irradiation is paramount for its effective use in research and development. The experimental protocols detailed in this guide provide a comprehensive framework for systematically evaluating the photostability of this compound, determining its degradation kinetics and quantum yields, and identifying any resulting photoproducts. Such studies are essential for ensuring the reliability and performance of this important synthetic intermediate in light-sensitive applications.

References

Solubility Profile of 3-Perylenecarboxaldehyde in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Perylenecarboxaldehyde, a derivative of the polycyclic aromatic hydrocarbon perylene, is a compound of significant interest in the fields of materials science, organic electronics, and as a fluorescent probe. However, a common challenge encountered in the handling and application of perylene and its derivatives is their limited solubility in common organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of the perylene class of compounds, with a specific focus on providing a framework for assessing the solubility of this compound. Due to the scarcity of specific quantitative data for this compound in publicly available literature, this guide presents qualitative solubility information for the parent compound, perylene, and outlines a detailed experimental protocol for researchers to determine the precise solubility of this compound in various solvents.

Qualitative Solubility of Perylene Derivatives

Perylene and its derivatives are notoriously challenging to dissolve in common organic solvents due to their rigid, planar aromatic structure which leads to strong intermolecular π-π stacking interactions in the solid state.[1] The solubility can be significantly influenced by the nature of the functional groups attached to the perylene core. Generally, the introduction of flexible alkyl or alkoxy chains can enhance solubility.

The following table summarizes the qualitative solubility of the parent compound, perylene, which can serve as a baseline for estimating the solubility of this compound. The aldehyde functional group is polar, which may slightly alter its solubility profile compared to the nonpolar parent compound.

Table 1: Qualitative Solubility of Perylene in Common Organic Solvents

| Solvent Family | Common Solvents | Qualitative Solubility of Perylene | Expected Influence on this compound |

| Nonpolar Aprotic | Toluene, Benzene | Moderately Soluble[2] | Similar or slightly increased solubility may be expected. |

| Hexane, Cyclohexane | Very Sparingly Soluble[2] | Likely to remain poorly soluble. | |

| Polar Aprotic | Chloroform, Dichloromethane | Freely Soluble[2] | Good solubility is anticipated. |

| Tetrahydrofuran (THF) | Slightly Soluble | Moderate solubility may be possible. | |

| Acetone | Slightly Soluble[2] | Slight to moderate solubility may be possible. | |

| N,N-Dimethylformamide (DMF) | Information not available | May exhibit some solubility due to its high polarity. | |

| Dimethyl Sulfoxide (DMSO) | Information not available | May exhibit some solubility due to its high polarity. | |

| Polar Protic | Methanol, Ethanol | Slightly Soluble[2] | Likely to have low solubility due to the nonpolar core. |

| Water | Insoluble[2] | Expected to be insoluble. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a robust experimental protocol is essential. The following method is adapted from procedures used for other perylene derivatives and is based on the principle of creating a saturated solution and measuring the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., THF, chloroform, dichloromethane, toluene, acetone)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature bath and stir vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any suspended particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to obtain the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specific temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.

Caption: A flowchart of the experimental workflow for determining compound solubility.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, a strong qualitative understanding can be derived from the behavior of the parent perylene molecule. It is anticipated that this compound will exhibit poor solubility in nonpolar aliphatic and polar protic solvents, with better solubility in chlorinated and some polar aprotic solvents. For drug development and materials science applications requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable method for its determination. The successful solubilization and characterization of this and other perylene derivatives are critical for unlocking their full potential in various advanced applications.

References

Methodological & Application

3-Perylenecarboxaldehyde: A Versatile Fluorescent Probe for Advanced Bioimaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Perylenecarboxaldehyde is a highly fluorescent organic compound built upon the photostable perylene core. Its intrinsic brightness and amenability to chemical modification make it an excellent foundational scaffold for the development of sophisticated fluorescent probes for bioimaging. The aldehyde functional group serves as a versatile handle for covalent conjugation to various biomolecules or targeting moieties, enabling the creation of probes for specific cellular organelles and processes. This document provides detailed application notes and experimental protocols for the use of this compound-derived probes in cellular imaging. Perylene-based dyes are known for their high absorption coefficients, excellent photostability, and high fluorescence quantum yields, making them ideal candidates for various bioimaging applications.[1][2]

Data Presentation

Photophysical Properties

The photophysical properties of the core this compound and its derivatives are crucial for their application in fluorescence microscopy. Below is a summary of typical photophysical data for perylene-based fluorescent probes.

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~430 - 550 nm | [3] |

| Molar Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ | [3] |

| Emission Maximum (λem) | ~450 - 650 nm | [3] |

| Stokes Shift | 20 - 100 nm | [3] |

| Fluorescence Quantum Yield (ΦF) | Up to 0.9 | [1] |

| Fluorescence Lifetime (τ) | 2 - 8 ns | [4] |

Note: The exact photophysical properties will vary depending on the specific functionalization of the this compound core and the local environment of the probe.

Experimental Protocols

Probe Functionalization: Creating Targeted Bioimaging Probes

The aldehyde group of this compound allows for straightforward conjugation to amine-containing molecules via Schiff base formation followed by reductive amination. This enables the attachment of targeting ligands such as peptides, antibodies, or small molecules to direct the probe to specific cellular compartments.

References

Protocol for Derivatizing Amines with 3-Perylenecarboxaldehyde for Enhanced Fluorometric Detection

Application Note

Introduction

The sensitive detection and accurate quantification of primary amines are crucial in various fields, including biomedical research, pharmaceutical development, and environmental analysis. Many biologically active compounds, such as amino acids, neurotransmitters, and therapeutic drugs, contain primary amine functionalities. Direct analysis of these compounds can be challenging due to their low concentrations and lack of a strong chromophore or fluorophore. Chemical derivatization is a widely employed strategy to overcome these limitations by introducing a tag that enhances detectability. 3-Perylenecarboxaldehyde is a promising derivatizing agent due to the inherent high fluorescence quantum yield and photostability of the perylene core, offering the potential for ultra-sensitive detection of primary amines.

This protocol details a representative method for the derivatization of primary amines with this compound to form highly fluorescent imine derivatives. The resulting products can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), enabling the separation and quantification of various amines in a complex matrix.

Principle of the Method

The derivatization reaction involves the condensation of the aldehyde group of this compound with the primary amine group of the analyte to form a Schiff base (imine). This reaction is typically carried out under mild acidic conditions to catalyze the dehydration step, leading to the formation of a stable, highly fluorescent derivative. The perylene moiety of the derivatizing agent imparts strong absorbance and fluorescence properties to the analyte, allowing for sensitive detection.

Quantitative Data Summary

The following table summarizes the typical spectroscopic properties of the perylene chromophore and the expected characteristics of the amine derivatives. Note that the exact values for the derivatized amines may vary slightly depending on the specific amine and the solvent environment.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Weight | 280.31 g/mol | |

| Appearance | Yellow to orange crystalline powder | |

| Perylene-Amine Derivative (Imine) | ||

| Excitation Wavelength (λex) | ~440 nm | [1] |

| Emission Wavelength (λem) | ~470 - 550 nm | [1] |

| Quantum Yield (ΦF) | High (expected > 0.9) | [1] |

| Analytical Performance (Representative) | ||

| Detection Method | HPLC with Fluorescence Detection (FLD) | |

| Limit of Detection (LOD) | Low nmol to pmol range (expected) | |

| Linearity | Expected over 2-3 orders of magnitude |

Experimental Protocols

Materials and Reagents

-

This compound (reagent grade)

-

Amine standard(s) or sample containing primary amines

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Water (deionized or HPLC grade)

-

Reaction vials (e.g., 1.5 mL amber glass vials with PTFE-lined caps)

-

Pipettes and tips

-

Heating block or water bath

-

Vortex mixer

-

HPLC system equipped with a fluorescence detector

Reagent Preparation

-

Derivatizing Reagent Solution (10 mM this compound): Dissolve 2.8 mg of this compound in 1.0 mL of methanol. This solution should be prepared fresh and protected from light.

-

Amine Standard Stock Solution (10 mM): Prepare a stock solution of the primary amine of interest in methanol or an appropriate solvent.

-

Reaction Buffer (0.1 M Acetic Acid in Methanol): Add 57.5 µL of glacial acetic acid to 10 mL of methanol.

Derivatization Procedure

-

Sample Preparation: Prepare the amine-containing sample in methanol. If the sample is in an aqueous solution, it may be necessary to evaporate the water and reconstitute the residue in methanol.

-

Reaction Mixture: In a reaction vial, combine the following:

-

50 µL of the amine standard or sample solution.

-

50 µL of the 10 mM this compound solution.

-

10 µL of the 0.1 M acetic acid in methanol solution.

-

-

Reaction Incubation: Tightly cap the vial, vortex briefly to mix, and incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. Protect the reaction from light.

-

Cooling: After incubation, allow the reaction mixture to cool to room temperature.

-

Dilution (Optional): Depending on the concentration of the amine, it may be necessary to dilute the reaction mixture with the mobile phase before injection into the HPLC system.

-

Analysis: Inject an appropriate volume (e.g., 10 µL) of the derivatized sample into the HPLC-FLD system.

HPLC-FLD Analysis Conditions (Representative)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 100% B

-

15-20 min: 100% B

-

20.1-25 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detector Settings:

-

Excitation Wavelength (λex): 440 nm

-

Emission Wavelength (λem): 480 nm

-

Visualizations

Reaction Scheme

A schematic of the derivatization reaction.

Experimental Workflow

Workflow for amine derivatization and analysis.

References

Application Notes and Protocols: 3-Perylenecarboxaldehyde in the Synthesis of Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of proposed synthetic routes for the utilization of 3-Perylenecarboxaldehyde as a versatile building block in the synthesis of novel organic semiconductors. The protocols outlined below are based on well-established organic reactions and are intended to serve as a foundational guide for the development of new materials for electronic applications.

Introduction

Perylene derivatives are a prominent class of organic semiconductors known for their excellent thermal and photochemical stability, high charge carrier mobilities, and strong absorption and emission in the visible spectrum. While perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) is the most common starting material for perylene-based semiconductors, this compound offers a unique entry point for the synthesis of asymmetrically functionalized and extended π-conjugated systems. The aldehyde functionality allows for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of novel molecular architectures with tailored optoelectronic properties.

This document outlines two primary synthetic strategies for leveraging this compound in the synthesis of organic semiconductors: the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation.

Proposed Synthetic Pathways